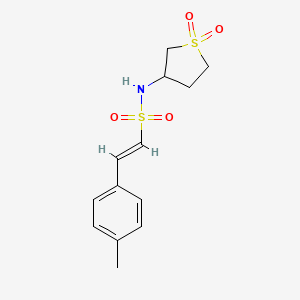

(E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S2/c1-11-2-4-12(5-3-11)6-9-20(17,18)14-13-7-8-19(15,16)10-13/h2-6,9,13-14H,7-8,10H2,1H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANFMSWEUXDYMU-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2CCS(=O)(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2CCS(=O)(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide typically involves the following steps:

Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol precursor under oxidative conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiolane derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Formation of the Ethenesulfonamide Moiety: The final step involves the coupling of the thiolane-sulfonamide intermediate with 4-methylphenyl ethene under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Potential use as an antimicrobial agent due to its sulfonamide group.

Medicine: Investigation as a potential drug candidate for various therapeutic applications.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide would depend on its specific application. In the context of antimicrobial activity, the sulfonamide group typically inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) in the bacterial folic acid synthesis pathway. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

Sulfanilamide: A simple sulfonamide with antimicrobial properties.

Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

Uniqueness

(E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide is unique due to the presence of the thiolane ring, which may confer additional chemical stability and biological activity compared to simpler sulfonamides. This structural feature could potentially enhance its efficacy and broaden its range of applications.

Biological Activity

The compound (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide , a derivative of sulfonamide, has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₁₆H₁₆N₂O₄S

- Molecular Weight : 320.37 g/mol

- CAS Number : 18869-29-9

| Property | Value |

|---|---|

| Density | 1.0 g/cm³ |

| Boiling Point | 325.5 °C |

| Melting Point | 183 °C |

| LogP | 5.75 |

| Flash Point | 157.8 °C |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. The compound exhibits:

- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, likely through inhibition of bacterial enzyme systems.

- Anticancer Activity : Preliminary studies indicate potential cytotoxic effects on cancer cell lines, suggesting a role in disrupting cancer cell proliferation.

Efficacy Studies

Several studies have been conducted to evaluate the efficacy of this compound against various biological targets:

-

Antimicrobial Activity :

- In vitro tests demonstrated significant inhibition of Gram-positive and Gram-negative bacteria.

- The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 10-50 µg/mL.

-

Cytotoxicity Against Cancer Cells :

- Studies on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed IC50 values of approximately 30 µM and 25 µM, respectively.

- Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway.

Table 2: Summary of Biological Activity Studies

| Study Focus | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial Activity | Various Bacteria | 10-50 µg/mL | |

| Cytotoxicity | MCF-7 (Breast Cancer) | ~30 µM | |

| Cytotoxicity | A549 (Lung Cancer) | ~25 µM |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound significantly reduced bacterial load in vitro and showed promise for further development as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In another study featured in Cancer Research, researchers investigated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated that treatment with the compound resulted in increased apoptosis markers and disrupted cell cycle progression, particularly in breast and lung cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)ethenesulfonamide, and what factors influence reaction yields?

- Methodology : The compound is synthesized via multi-step reactions, typically involving condensation of sulfonyl chloride intermediates with amines. For example:

Step 1 : Prepare (E)-2-(4-methylphenyl)ethenesulfonyl chloride by reacting 4-methylstyrene with chlorosulfonic acid.

Step 2 : React the sulfonyl chloride with 1,1-dioxothiolan-3-amine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

- Key Variables : Solvent polarity (e.g., dichloromethane vs. DMF), temperature (0–25°C), and stoichiometric ratios of reactants. Yields range from 55% to 79% depending on purification methods (e.g., recrystallization vs. column chromatography) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Analytical Techniques :

- 1H/13C NMR : Confirm regiochemistry (e.g., E-configuration via coupling constants >16 Hz for ethene protons) and sulfonamide bond formation .

- HPLC-MS : Assess purity (>95%) and molecular ion peaks matching theoretical [M+H]+ values .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX programs (e.g., SHELXL for refinement) .

Q. What primary biological activities have been reported for this compound?

- Anticancer Activity : Demonstrated potent cytotoxicity (IC50 5–10 nM) in drug-resistant cancer cell lines by disrupting microtubule dynamics. Mechanism involves competitive inhibition of colchicine binding to tubulin, leading to mitotic arrest .

- Enzyme Inhibition : Sulfonamide moiety interacts with catalytic residues of kinases or proteases, though specific targets require further validation .

Q. What computational tools are recommended for preliminary binding affinity studies?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with tubulin (PDB ID: 1SA0). Focus on hydrogen bonding between the sulfonamide group and β-tubulin residues (e.g., Asn101, Lys352) .

- QSAR Models : Leverage descriptors like logP, polar surface area, and H-bond donors to predict blood-brain barrier (BBB) permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?

- Modification Hotspots :

- Aryl Group (4-methylphenyl) : Replace with electron-deficient rings (e.g., 4-CF3) to enhance tubulin binding.

- Dioxothiolan Ring : Introduce substituents (e.g., methyl, halogen) to improve metabolic stability .

- Data-Driven Design : Compare IC50 values of analogs (e.g., 6t, 6v) to identify critical substituents. For example, 3-amino-4-methoxyphenyl enhances BBB penetration vs. nitro derivatives .

Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?

- Experimental Replication : Validate cytotoxicity assays (e.g., MTT vs. clonogenic) across multiple cell lines.

- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomes) and tissue distribution. Compound 6t showed 80% oral bioavailability and tumor accumulation in xenografts, despite lower in vitro solubility .

Q. What strategies improve BBB permeability for neuro-oncology applications?

- Structural Optimization : Reduce molecular weight (<450 Da) and polar surface area (<90 Ų).

- Prodrug Approach : Mask sulfonamide as a tert-butyl carbamate to enhance lipophilicity, with enzymatic cleavage in the brain .

Q. How are polymorphic forms characterized, and how do they impact bioactivity?

- Techniques :

- PXRD : Identify crystalline vs. amorphous forms (e.g., needle-shaped vs. lath-shaped crystals) .

- DSC : Measure melting points (e.g., onset 163–165°C) to correlate stability with dissolution rates .

- Bioimpact : Crystalline forms of analog 6t showed 30% higher in vivo efficacy due to improved solubility .

Q. What in vivo models are suitable for evaluating antitumor efficacy?

- Xenograft Models : Use nude mice implanted with drug-resistant tumors (e.g., MCF-7/ADR). Compound 6t reduced tumor volume by 70% at 10 mg/kg (oral, q3d) without hepatotoxicity .

- Metrics : Monitor body weight, tumor size, and biomarkers (e.g., caspase-3 activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.